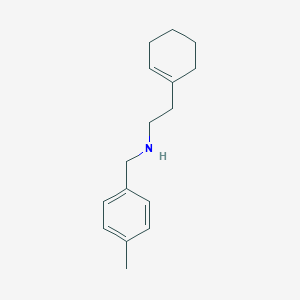

(2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chiral Molecule Synthesis

Research indicates the utility of related chiral amines in the synthesis of enantiomerically pure compounds. For instance, the preparation of new chiral aminoalcohols through the reaction of (R)-α-methylbenzylamine with cyclohexene oxide showcases the versatility of such compounds in creating molecules with specific optical activities, which are crucial in the development of pharmaceuticals and fine chemicals (Barbaro, Bianchini, & Sernau, 1996).

Homogeneous Catalysis

Amines such as (2-Cyclohex-1-EN-1-ylethyl)(4-methylbenzyl)amine have found applications in homogeneous catalysis. For example, chiral [Bis(olefin)amine]rhodium(I) complexes demonstrate the use of related structures in transfer hydrogenation processes, showcasing the potential of these compounds in facilitating chemical reactions with high efficiency and selectivity (Zweifel et al., 2009).

Water Catalysis

Innovative approaches to catalysis in aqueous media have been explored, such as the asymmetric allylic amination of cycloalkenyl carbonates with dibenzylamines in water. This highlights the potential of this compound analogs in green chemistry applications, offering pathways to conduct reactions in environmentally friendly solvents with high enantiomeric selectivity (Uozumi, Tanaka, & Shibatomi, 2004).

Enzymatic Catalysis

Research also delves into the enzymatic synthesis of related structures, such as the laccase-catalyzed synthesis of triaminated cyclohexa-2,4-dienones from catechol. This represents an exploration into biocatalysis, utilizing enzymes to perform complex chemical transformations which might offer more sustainable and selective methods for producing chiral amines and their derivatives (Wellington, Govindjee, & Steenkamp, 2018).

Organometallic Chemistry

In the realm of organometallic chemistry, this compound and its analogs serve as ligands in the synthesis of complex metal compounds. These studies offer insights into the creation of novel materials with potential applications in catalysis, materials science, and pharmaceutical synthesis. For example, the synthesis of scandium, yttrium, and lanthanum benzyl and alkynyl complexes with the N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand demonstrates the utility of these amines in forming compounds with unique reactivities and structural features (Ge, Meetsma, & Hessen, 2009).

properties

IUPAC Name |

2-(cyclohexen-1-yl)-N-[(4-methylphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N/c1-14-7-9-16(10-8-14)13-17-12-11-15-5-3-2-4-6-15/h5,7-10,17H,2-4,6,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKABOKSWPNSMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCC2=CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365148 |

Source

|

| Record name | AN-329/15537082 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

356530-85-3 |

Source

|

| Record name | AN-329/15537082 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B324438.png)

![2-(2,4-dichlorophenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B324441.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]propanamide](/img/structure/B324442.png)

![2-(2,4-dichlorophenoxy)-N-(4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B324444.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B324449.png)

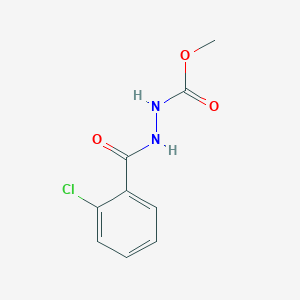

![Methyl 2-{[(1-bromo-2-naphthyl)oxy]acetyl}hydrazinecarboxylate](/img/structure/B324452.png)

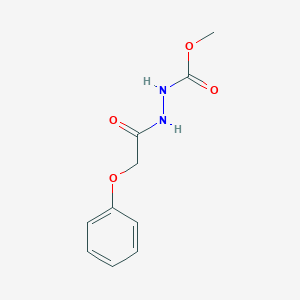

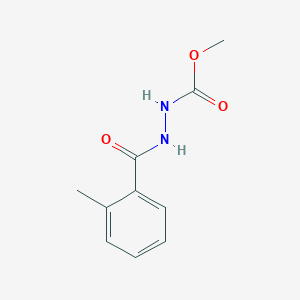

![Methyl 2-[(4-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B324454.png)

![Methyl 2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B324456.png)